molecular formula C23H24N2O5 B604523 propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate CAS No. 304867-88-7

propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Cat. No.: B604523
CAS No.: 304867-88-7
M. Wt: 408.4g/mol
InChI Key: ZKASUPWOHUOQDS-UHFFFAOYSA-N
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Description

propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C23H24N2O5 This compound is known for its unique structure, which includes a quinoline core and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be synthesized through the reaction of anthranilic acid derivatives . The quinoline core is then functionalized to introduce the hydroxy and oxo groups.

Next, the benzoate ester group is introduced through esterification reactions. This involves reacting the quinoline derivative with propyl 4-hydroxybenzoate under acidic or basic conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The oxo group can be reduced to form hydroxy derivatives.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoate esters. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzoate ester group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its combination of a quinoline core and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

304867-88-7

Molecular Formula

C23H24N2O5

Molecular Weight

408.4g/mol

IUPAC Name

propyl 4-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C23H24N2O5/c1-3-13-25-18-8-6-5-7-17(18)20(26)19(22(25)28)21(27)24-16-11-9-15(10-12-16)23(29)30-14-4-2/h5-12,26H,3-4,13-14H2,1-2H3,(H,24,27)

InChI Key

ZKASUPWOHUOQDS-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O

Origin of Product

United States

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